Compound Description: This compound is an isomer of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione and forms as an intermediate in a base-promoted rearrangement reaction. Subsequent C1-C6 bond cleavage in this compound leads to the formation of N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea.
Relevance: 1-Hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one shares the same spiro[5.5]undecane core structure with 1,8-Diazaspiro[5.5]undecan-7-one. The main difference is the presence of a thiourea moiety and a hydroxymethyl group at position 1 in place of the amine functionality found in 1,8-Diazaspiro[5.5]undecan-7-one.
4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione
Compound Description: This compound serves as the starting material for a base-promoted rearrangement reaction leading to the formation of 1-hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one and ultimately N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. It can be prepared as a single diastereomer by reacting the K-enolate of 2-acetylcyclohexanone with either N-(tosylmethyl)thiourea or N-(nitroguanidinyl)methylthiourea.
Relevance: Although not a spirocyclic compound itself, 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione can be considered related to 1,8-Diazaspiro[5.5]undecan-7-one due to its ability to rearrange into a spirocyclic intermediate. This rearrangement highlights a potential synthetic connection between the two structures.
3,9-Diazaspiro[5.5]undecane
Compound Description: This scaffold represents a simplified core structure used in drug discovery. It is designed to be easily converted into a lead generation library through reactions like amide formation or reductive amination.
Relevance: 3,9-Diazaspiro[5.5]undecane shares the same spiro[5.5]undecane core structure with 1,8-Diazaspiro[5.5]undecan-7-one but lacks the ketone functionality at position 7. The similarity in their core structures demonstrates a clear structural relationship and highlights the versatility of this spirocyclic system in medicinal chemistry.
Compound Description: IPSU is a selective orexin 2 receptor (OX2R) antagonist that has been studied for its potential in treating insomnia and sleep disorders. [, , ] Studies have shown that IPSU primarily increases non-rapid eye movement (NREM) sleep while minimizing disturbance to sleep architecture. [, ]
Relevance: IPSU, a 2,9-diazaspiro[5.5]undecan-1-one derivative, shares a closely related spirocyclic core structure with 1,8-Diazaspiro[5.5]undecan-7-one. [, , ] The position of the nitrogen atoms and the ketone functionality differ slightly, but both compounds demonstrate the significance of this spirocyclic framework in medicinal chemistry.
(2S)-2-Methyl-1-azaspiro[5.5]undecan-8-one
Compound Description: This compound is an intermediate in the synthesis of histrionicotoxin (HTX) and its derivatives. It is produced as a 1:1 mixture of diastereoisomers through a transaminase-catalyzed aza-Michael cascade reaction starting from 2-alkyl-3-(4-oxopentyl)cyclohex-2-en-1-one.
Relevance: While possessing a 1-azaspiro[5.5]undecane core instead of a 1,8-diazaspiro[5.5]undecane core, (2S)-2-Methyl-1-azaspiro[5.5]undecan-8-one shares structural similarities with 1,8-Diazaspiro[5.5]undecan-7-one. Both compounds highlight the importance of this spirocyclic scaffold in natural product synthesis and demonstrate its adaptability for targeting various biological activities.
1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Compound Description: This structure forms the core of a series of compounds synthesized for antihypertensive screening. The most potent agent in this series is 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, exhibiting significant activity attributed to peripheral alpha 1-adrenoceptor blockade.
Relevance: Though containing an oxygen atom in place of one of the nitrogen atoms, 1-oxa-4,9-diazaspiro[5.5]undecan-3-one remains structurally related to 1,8-Diazaspiro[5.5]undecan-7-one. Both compounds showcase the potential of this spirocyclic core for developing compounds with therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SBP-7455 is a dual inhibitor of unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 (IC50s = 13 and 476 nM, respectively, for the recombinant human enzymes in cell-free assays). It inhibits increases in autophagic flux and induces apoptosis in serum-deprived MDA-MB-468 breast cancer cells when used at a concentration of 10 µM. SBP-7455 (0.19 µM), alone or in combination with olaparib, reduces the viability of MDA-MB-468 cells.